N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)5-14-8(16)9-15-6-3-1-2-4-7(6)17-9/h1-4H,5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLOPMMPVSALPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide is being investigated for its potential therapeutic properties. Key areas include:
- Enzyme Inhibition: The compound is explored as a potential inhibitor for various enzymes. Its lipophilic nature allows it to penetrate biological membranes effectively .
- Anti-Cancer Activity: Preliminary studies suggest that it may exhibit anti-cancer properties by modulating specific pathways involved in tumor growth .
- Anti-Inflammatory Effects: Research indicates potential anti-inflammatory activities, which could be beneficial in treating chronic inflammatory conditions .
Biological Applications
The compound's unique structure makes it a candidate for biological studies:
- Receptor Modulation: It may interact with specific receptors to modulate their activity, contributing to its potential therapeutic effects .
- Metabolic Stability: The trifluoroethyl group increases the compound's resistance to metabolic degradation, making it a promising candidate for drug development .
Materials Science
In materials science, this compound is utilized for:
- Organic Electronics: Its unique electronic properties make it suitable for developing organic semiconductors and other advanced materials .
- Agrochemicals: The compound is also being explored for its potential use in agrochemical formulations due to its stability and effectiveness .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Anti-Cancer Studies: Research on derivatives of this compound has shown promising results in inhibiting cancer cell proliferation in vitro. Specific analogs demonstrated significant cytotoxicity against glioblastoma cell lines .
- Biological Assessments: In vivo studies using model organisms have indicated that certain derivatives exhibit notable anti-diabetic activity by effectively lowering glucose levels .
- Material Development: Investigations into the use of this compound in organic electronics have shown that it can enhance charge mobility and stability in semiconductor applications .
Mechanism of Action
The mechanism by which N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide exerts its effects involves the interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoroethyl)benzamide
- 2-(2,2,2-trifluoroethyl)benzothiazole
- N-(2,2,2-trifluoroethyl)-1,3-thiazole-2-carboxamide
Uniqueness
N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of the trifluoroethyl group and the benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs.
Biological Activity
N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide is a fluorinated organic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole ring system with a trifluoroethyl substituent, which enhances its lipophilicity and metabolic stability. The molecular formula is , and it has a molecular weight of approximately 270.24 g/mol . The trifluoroethyl group contributes to the compound's ability to penetrate biological membranes effectively.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl isocyanate in solvents such as dichloromethane or tetrahydrofuran at room temperature. Purification methods include recrystallization or column chromatography.
Anticancer Properties
Research indicates that compounds with similar benzothiazole structures exhibit significant anticancer activity. Specifically, benzothiazoles are known to interact with various biological targets, modulating enzyme activities and receptor functions. This compound may possess similar properties due to its structural components. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .
Antimicrobial Activity
The benzothiazole moiety is also recognized for its antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. .
The mechanisms by which this compound exerts its biological effects likely involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could potentially modulate receptor activities that are critical in signaling pathways associated with cell growth and survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-(4-trifluoromethyl)benzothiazole | Structure | Anticancer | Similar mechanism via enzyme inhibition |
| 1,3-Benzothiazole derivatives | Structure | Antimicrobial | Broad spectrum activity against bacteria |
| N-(2-fluoroethyl)-1,3-benzothiazole | Structure | Antiviral | Effective against viral infections |
Case Studies
- Antitubercular Activity : A study demonstrated that benzothiazole derivatives exhibited significant antitubercular activity with minimum inhibitory concentrations (MIC) lower than standard treatments like isoniazid. This suggests that this compound may also offer similar benefits in treating tuberculosis .
- Anticancer Efficacy : Research on related benzothiazole compounds has shown IC50 values in the low micromolar range against various cancer cell lines. For instance, a derivative was tested against HepG2 cells and demonstrated selective cytotoxicity while sparing normal cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
